molecular formula C36H28O16 B192532 Theaflavin monogallates CAS No. 30462-34-1

Theaflavin monogallates

Cat. No. B192532
CAS RN: 30462-34-1
M. Wt: 716.6 g/mol
InChI Key: KMJPKUVSXFVQGZ-WQLSNUALSA-N
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Description

Theaflavins are a category of natural compounds characterized with the benzotropolone skeleton . They are found extensively in fermented tea and are regarded as the ‘golden molecules’ separated from tea . Theaflavin derivatives mainly include theaflavin (TF1), theaflavin-3-gallate (TF2A), theaflavin-3’-gallate (TF2B), and theaflavin-3,3’-digallate (TF3) .


Molecular Structure Analysis

Theaflavin monogallate is a polyphenol and a naturally available antioxidant belonging to the group of theaflavins . It has a molecular formula of C36H28O16 . Theaflavin monogallate was bound at the central cavity of lactoferrin and formed hydrogen bonds with Gln89, Tyr192, Lys301, Ser303, Gln87, and Val250 of lactoferrin .


Chemical Reactions Analysis

Theaflavin monogallate shows a significant affinity towards lactoferrin with a binding constant of ∼10^4 –10^5 M^−1 at different temperatures . ANS binding shows that the binding of polyphenol resulted in the burial of hydrophobic domains of lactoferrin .


Physical And Chemical Properties Analysis

Theaflavins have low bioavailability due to their high molecular weight and large polar surface area and thus require modifications before delivery . They are characterized with the structure of benzotropolone .

Scientific Research Applications

Antioxidant Properties

Theaflavins, particularly theaflavin monogallates, have demonstrated significant antioxidant properties. They are capable of scavenging free radicals in both aqueous and lipophilic phases. This compound have shown a strong ability to inhibit the degradation of deoxyribose induced by iron and enhance the resistance of LDL to oxidation mediated by Cu2+ (Miller, Castelluccio, Tijburg, & Rice-Evans, 1996). Additionally, they exhibit higher radical- and superoxide-scavenging abilities compared to other polyphenols extracted from tea (Chung-Wen Chen & Chi-Tang Ho, 1995).

Molecular Structure Analysis

Research has been conducted to understand the molecular structure of this compound using 1D and 2D NMR techniques. This analysis has been instrumental in identifying the 1H and 13C resonances of these compounds, providing valuable data for future studies of natural products isolated from tea (Davis, Cai, & Davies, 1995).

Cancer Research

This compound have been identified as having differential effects on cell growth, apoptosis, and Cox-2 gene expression in cancerous versus normal cells. They have been found to inhibit the growth of certain cancer cells and induce apoptosis, suggesting a potential role in cancer prevention and treatment (Lu, Ho, Ghai, & Chen, 2000).

Antiviral Applications

Research indicates that this compound have the potential to neutralize viral infections. For instance, they have been shown to have antirotaviral activity and are effective in neutralizing bovine rotavirus and bovine coronavirus infections in vitro (Clark et al., 1998).

Interactions with Proteins

Studies have explored how this compound interact with proteins, such as lactoferrin in camel milk. These interactions have implications for understanding the binding mechanism of polyphenols with milk proteins, which can be beneficial in milk formulations and in the food industry (Khan et al., 2021).

Reduction of Cholesterol Absorption

This compound have been shown to decrease the micellar solubility of cholesterol, thereby reducing intestinal absorption of cholesterol in rats. This suggests a potential role in managing cholesterol levels and promoting heart health (Ikeda, Yamahira, Kato, & Ishikawa, 2010).

Mechanism of Action

Target of Action

Theaflavin monogallates, a major polyphenol in black tea, have been found to interact with several targets. One of the primary targets is Cox-2 , a key enzyme for prostaglandin biosynthesis . Another significant target is lactoferrin , a heme-binding multifunctional glycoprotein known for iron transportation in the blood and contributing to innate immunity .

Mode of Action

This compound interact with their targets in a unique manner. For instance, this compound show a significant affinity towards lactoferrin, forming a non-fluorescent complex through static quenching . They bind at the central cavity of lactoferrin and form hydrogen bonds with specific residues of lactoferrin . In the case of Cox-2, this compound inhibit its gene expression .

Biochemical Pathways

This compound affect several biochemical pathways. They inhibit the growth of certain cancerous cells, such as SV40 transformed WI38 human cells and Caco-2 colon cancer cells, by inducing apoptosis . They also block the serum-induced Cox-2 gene expression at both mRNA and protein level .

Pharmacokinetics

It is known that this compound show a significant affinity towards lactoferrin, suggesting potential implications for their absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

This compound exhibit differential growth-inhibitory and apoptotic effects toward cancerous cells . They inhibit the growth of certain cancerous cells but have little effect on the growth of their normal counterparts . They also completely block the serum-induced Cox-2 gene expression .

Future Directions

The underlying formation mechanism of theaflavins has been proposed, and ascertainment of the several therapeutic efficiency of the family members of theaflavins would be the next step in the future . The effect of new formulations, including nanoformulation and encapsulation of theaflavins, will also be discussed to provide its modulated effect on its efficacy and bioavailability .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Theaflavin monogallates involves the reaction of Theaflavin with gallic acid in the presence of a catalyst.", "Starting Materials": [ "Theaflavin", "Gallic acid", "Catalyst" ], "Reaction": [ "Step 1: Dissolve Theaflavin and Gallic acid in a suitable solvent such as ethanol or methanol.", "Step 2: Add a suitable catalyst such as sulfuric acid or hydrochloric acid to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool and filter the solid product.", "Step 5: Wash the solid product with a suitable solvent to remove any impurities.", "Step 6: Dry the product under vacuum to obtain Theaflavin monogallates." ] }

CAS RN

30462-34-1

Molecular Formula

C36H28O16

Molecular Weight

716.6 g/mol

IUPAC Name

[(2R,3R)-5,7-dihydroxy-2-[3,4,6-trihydroxy-5-oxo-1-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-8-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C36H28O16/c37-14-5-20(39)18-10-26(45)35(51-27(18)7-14)17-9-25(44)33(48)30-16(17)1-12(2-24(43)32(30)47)34-29(11-19-21(40)6-15(38)8-28(19)50-34)52-36(49)13-3-22(41)31(46)23(42)4-13/h1-9,26,29,34-35,37-42,44-46,48H,10-11H2,(H,43,47)/t26-,29-,34-,35-/m1/s1

InChI Key

KMJPKUVSXFVQGZ-WQLSNUALSA-N

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C4=C3C=C(C=C(C4=O)O)[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O

SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C4=C(C(=O)C=C(C=C34)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C4=C3C=C(C=C(C4=O)O)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O

Origin of Product

United States

Q & A

Q1: What are the primary biological effects of theaflavin monogallates?

A1: Research suggests that this compound exhibit several notable effects:

  • Inhibition of α-amylase: this compound have demonstrated potent inhibitory effects on α-amylase activity, surpassing the inhibitory capacity of other theaflavins like theaflavin and theaflavin digallate. [] This inhibition may contribute to their potential anti-diabetic effects.
  • Differential effects on cell growth and apoptosis: this compound selectively inhibit the growth of cancerous cells while showing minimal impact on their normal counterparts. [] This selectivity extends to inducing apoptosis in transformed cells but not in normal cells. []
  • Suppression of Cox-2 gene expression: this compound effectively inhibit cyclooxygenase-2 (Cox-2) gene expression, a key player in intestinal carcinogenesis. [] This suppression occurs at both mRNA and protein levels, suggesting a multi-pronged regulatory mechanism. []

Q2: How do this compound interact with cholesterol absorption?

A2: Studies reveal that this compound effectively reduce the micellar solubility of cholesterol, directly impacting its absorption in the intestines. [] This effect appears to be specific to cholesterol, as bile acid concentrations remain unaffected. [] This interaction suggests a potential role for this compound in managing cholesterol levels.

Q3: What is the role of this compound in the context of black tea's antioxidant properties?

A3: this compound contribute significantly to the antioxidant properties of black tea. Research indicates they exhibit potent radical-scavenging abilities, effectively neutralizing DPPH radicals and superoxide radicals. [] While their lipid oxidation-inhibition activity might be less pronounced than some catechins, their overall contribution to black tea's antioxidant profile is undeniable. []

Q4: What insights do we have into the structural characteristics of this compound?

A4: this compound, as their name suggests, are theaflavin molecules esterified with a single gallic acid moiety. Advanced spectroscopic techniques, such as 1H and 13C NMR, have been instrumental in elucidating the complete and unambiguous assignment of their molecular structure. [] This detailed structural understanding is crucial for understanding their interactions with other molecules and for further research.

Q5: Have there been studies on the interaction of this compound with proteins?

A5: Yes, recent studies have investigated the interaction of theaflavin monogallate with camel milk lactoferrin using a combination of biophysical techniques and computational modeling. [] The results indicate a spontaneous and stable complex formation, primarily driven by hydrophobic interactions and hydrogen bonding. [] This interaction suggests a potential influence on the bioavailability and functionality of both the polyphenol and the protein.

Q6: How stable are theaflavins, including this compound, during analysis?

A6: Studies using HPLC analysis demonstrated that theaflavins, including this compound, exhibit remarkable stability in decaffeinated aqueous tea extracts for extended periods. [] This stability is crucial for accurate quantification and analysis, particularly in quality control procedures for tea products. []

Q7: What are the challenges and considerations regarding the separation and purification of this compound?

A7: Isolating and purifying this compound from complex mixtures like black tea extracts can be challenging. Techniques like high-speed counter-current chromatography (HSCCC) have been employed to address this challenge. [] Achieving complete separation of this compound, particularly the different isomers, remains an area requiring further optimization and exploration of novel separation methodologies. []

Q8: Are there any computational studies focusing on the potential of this compound against viral targets?

A8: Yes, in silico studies employing molecular docking simulations have explored the potential inhibitory effects of this compound against key proteins of SARS-CoV-2, specifically PLpro and RdRp. [] These computational investigations provide preliminary evidence for potential antiviral activity and warrant further experimental validation. []

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